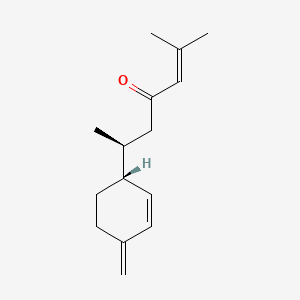
((2-((3-(Anthraquinon-1-yloxy)propyl)amino)ethyl)amine-N,N')dichloroplatinum(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-((3-(Anthraquinon-1-yloxy)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II): is a platinum-based compound with the molecular formula C19H20Cl2N2O3Pt and a molecular weight of 590.3637 g/mol
准备方法
The synthesis of ((2-((3-(Anthraquinon-1-yloxy)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone, a propylamine derivative, and a platinum precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where ligands around the platinum center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO.
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry
- The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology
- In biological research, the compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine
- The compound is being investigated for its potential use in chemotherapy, particularly for its ability to target and kill cancer cells.
Industry
- In industrial applications, the compound is used in the production of dyes and pigments due to its unique chemical properties.
作用机制
The mechanism by which ((2-((3-(Anthraquinon-1-yloxy)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) exerts its effects involves the following steps:
Molecular Targets: The compound primarily targets DNA, forming cross-links that inhibit DNA replication and transcription.
Pathways Involved: The formation of DNA cross-links triggers a series of cellular responses, including the activation of DNA repair pathways and apoptosis (programmed cell death).
相似化合物的比较
Similar Compounds
Cisplatin: Another platinum-based anticancer drug, known for its effectiveness in treating various cancers.
Carboplatin: A derivative of cisplatin with a similar mechanism of action but reduced side effects.
Oxaliplatin: A platinum-based compound used in the treatment of colorectal cancer.
Uniqueness
- ((2-((3-(Anthraquinon-1-yloxy)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is unique due to its anthraquinone moiety, which may enhance its ability to intercalate into DNA and increase its anticancer activity compared to other platinum-based compounds.
属性
CAS 编号 |
131012-15-2 |
|---|---|
分子式 |
C19H20Cl2N2O3Pt |
分子量 |
590.4 g/mol |
IUPAC 名称 |
1-[3-(2-aminoethylamino)propoxy]anthracene-9,10-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C19H20N2O3.2ClH.Pt/c20-9-11-21-10-4-12-24-16-8-3-7-15-17(16)19(23)14-6-2-1-5-13(14)18(15)22;;;/h1-3,5-8,21H,4,9-12,20H2;2*1H;/q;;;+2/p-2 |
InChI 键 |
DVDGKQUJUOEGLY-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCNCCN.[Cl-].[Cl-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


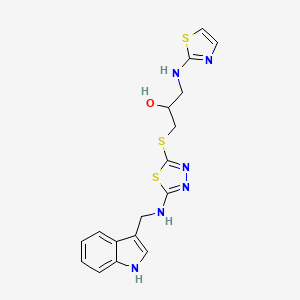
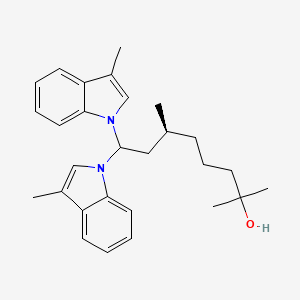

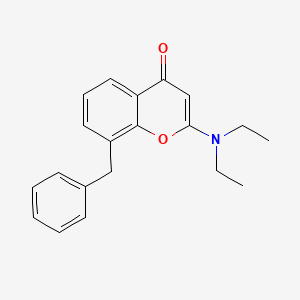
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
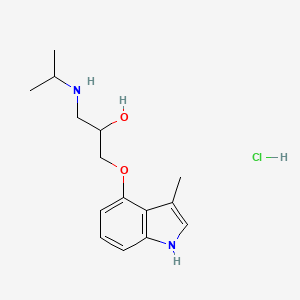
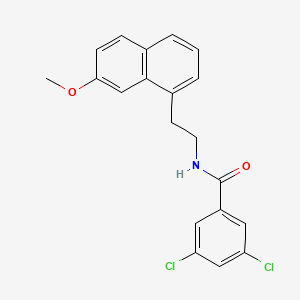

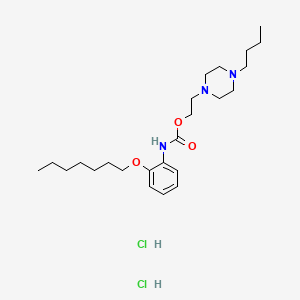
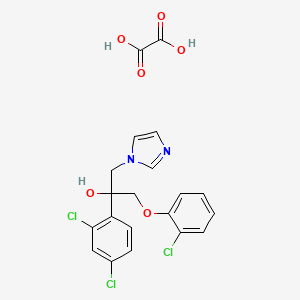


![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
